

# Comparative analysis of gene expression changes induced by Rotundifuran

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# Rotundifuran's Impact on Gene Expression: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Rotundifuran**'s effects on gene expression with supporting experimental data.

**Rotundifuran**, a natural furanoditerpene isolated from Vitex rotundifolia, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] This guide delves into the molecular mechanisms of **Rotundifuran**, focusing on its influence on gene expression. Through a comparative analysis of key studies, we present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

#### Gene Expression Changes Induced by Rotundifuran

**Rotundifuran** modulates the expression of a variety of genes implicated in critical cellular processes, including ferroptosis, apoptosis, and cell cycle regulation. The following tables summarize the notable gene expression changes observed in different cancer cell lines upon treatment with **Rotundifuran**.

## Ferroptosis-Related Gene Expression in A549 Lung Cancer Cells







In a study investigating the effect of **Rotundifuran** on lung cancer cells, a cDNA chip analysis revealed significant upregulation of several genes associated with ferroptosis, a form of iron-dependent programmed cell death.[1]



Gene Symbol	Gene Name	Log2-Fold Change	Function in Ferroptosis
ATF3	Activating Transcription Factor 3	22.4	Associated with Rotundifuran-induced ferroptosis.[1]
SAT1	Spermidine/Spermine N1-Acetyltransferase 1	5.1	Plays a role in polyamine metabolism and influences cellular sensitivity to oxidative stress.[1]
SAT2	Spermidine/Spermine N1-Acetyltransferase 2	4.9	Upregulation suggests a response to counteract oxidative stress associated with ferroptosis.[1]
HMOX1	Heme Oxygenase 1	4.1	Upregulation may indicate a cellular response to manage iron levels and mitigate ferroptosis.[1]
SLC39A14	Solute Carrier Family 39 Member 14	2.7	Regulates intracellular zinc levels, which can affect ferroptosis by modulating iron metabolism and oxidative stress.[1]
MAP1LC3B	Microtubule Associated Protein 1 Light Chain 3 Beta	2.3	A key player in autophagy, which can influence ferroptosis by eliminating damaged cellular components.[1]



#### **Apoptosis and Tumor Suppressor Gene Expression**

**Rotundifuran** has also been shown to induce apoptosis in various cancer cell lines by modulating the expression of key regulatory genes.

Gene Symbol	Gene Name	Effect on Expression	Cell Line
Cyr61	Cysteine-rich angiogenic inducer 61	Upregulated	HeLa (Cervical Cancer)
p53	Tumor Protein p53	Enhanced	AGS (Gastric Cancer)
p21	Cyclin Dependent Kinase Inhibitor 1A	Enhanced	AGS (Gastric Cancer)
Bax	BCL2 Associated X, Apoptosis Regulator	Enhanced	AGS (Gastric Cancer)
Bcl-2	B-cell lymphoma 2	Suppressed	AGS (Gastric Cancer)

### **Experimental Protocols**

The following are summaries of the key experimental methodologies used in the cited studies to determine the gene expression changes induced by **Rotundifuran**.

#### **Microarray Analysis of A549 Cells**

- Cell Line: Human lung carcinoma A549 cells.
- Treatment: Cells were treated with Rotundifuran for a specified duration.
- RNA Extraction and Microarray: Total RNA was extracted from the treated and control cells. A
  cDNA chip analysis was performed using microarrays from three independent experiments to
  identify changes in the expression of ferroptosis-related genes.[1]
- Data Analysis: The log2-fold changes in gene expression were calculated to quantify the upregulation or downregulation of specific genes.[1]



#### Western Blot Analysis and Proteomics in HeLa Cells

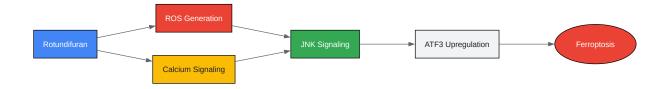
- Cell Line: Human cervical cancer HeLa cells.
- Treatment: Cells were exposed to **Rotundifuran** (100 µM) for 3 hours.[3]
- Protein Analysis: Western blot analysis was used to determine the expression levels of specific proteins.[3] Proteomics analysis, combined with Drug Affinity Responsive Target Stability (DARTS)-mass spectrometry, was employed to identify potential protein targets of Rotundifuran.[4]
- Target Identification: Cyr61 was identified as a potential direct target of Rotundifuran.[3][4]

## Reverse-Transcription Polymerase Chain Reaction (RT-PCR) in AGS Cells

- Cell Line: Human gastric adenocarcinoma AGS cells.
- Treatment: Cells were treated with Rotundifuran at a concentration of 25 μΜ.[5]
- Gene Expression Analysis: The mRNA expression levels of major apoptosis-related genes (p21, p53, Bcl-2, and Bax) were evaluated by RT-PCR to assess the impact of **Rotundifuran** on their transcription.[5]

### Signaling Pathways Modulated by Rotundifuran

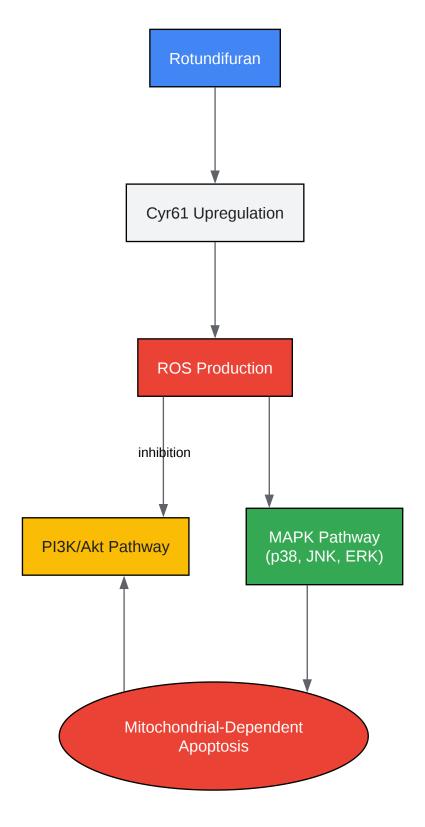
**Rotundifuran** exerts its cellular effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.



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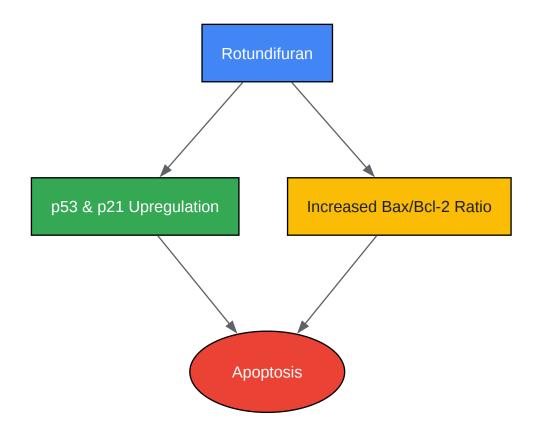
Caption: Rotundifuran-induced ferroptosis signaling pathway in lung cancer cells.



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Caption: Apoptosis induction by **Rotundifuran** in cervical cancer cells.



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Caption: General apoptosis pathway induced by Rotundifuran.

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